molecular formula C9H9BrFN B3323992 3-(4-Bromophenyl)-3-fluoroazetidine CAS No. 1780825-67-3

3-(4-Bromophenyl)-3-fluoroazetidine

Cat. No.: B3323992
CAS No.: 1780825-67-3
M. Wt: 230.08
InChI Key: GZRCPTINNKAKKD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-fluoroazetidine, commonly supplied as its hydrochloride salt (CAS 1780825-67-3), is a fluorinated azetidine derivative that serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research . This compound features a bromophenyl group, which makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling the introduction of diverse aromatic and heteroaromatic systems . The simultaneous presence of the fluorine atom on the azetidine ring allows researchers to study the effects of fluorine introduction on molecular properties, including metabolic stability, membrane permeability, and conformational geometry. Its primary research application is in the synthesis of complex chiral isoxazoline azetidine derivatives, which have been investigated as potent antiparasitic agents in the pharmaceutical industry . The compound is offered with a high purity level of 97% and is intended for research purposes only . It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-3-fluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCPTINNKAKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Potential Applications

Contextualization of this compound within Fluorinated Azetidine Research

The compound this compound represents a specific intersection of several key structural features in medicinal chemistry. Its core is the 3-fluoroazetidine (B1273558) scaffold, which, as previously mentioned, is a recognized pharmacophore. The presence of the 4-bromophenyl group at the 3-position introduces another layer of functionality. The bromine atom can act as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Furthermore, the bromophenyl group itself can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets.

While detailed research findings specifically on the synthesis and biological evaluation of this compound are not extensively documented in publicly available scientific literature, its chemical structure suggests its potential as a valuable intermediate or a candidate molecule in drug discovery programs. The compound is commercially available, primarily as its hydrochloride salt, indicating its accessibility for research purposes.

Below is a table summarizing the key properties of this compound hydrochloride, as compiled from chemical supplier data.

PropertyValue
CAS Number 2377012-73-0
Molecular Formula C₉H₁₀BrClFN
Molecular Weight 266.54 g/mol

The synthesis of 3-fluoroazetidines can be challenging due to the strained nature of the four-membered ring. General synthetic strategies often involve the cyclization of appropriately substituted open-chain precursors. For instance, a common approach involves the intramolecular cyclization of a γ-amino alcohol bearing a fluorine atom at the β-position. The specific synthesis of this compound would likely involve a multi-step sequence starting from a precursor containing the 4-bromophenyl moiety.

Reaction Mechanisms and Kinetic Studies in Azetidine Chemistry

Mechanistic Pathways of Azetidine (B1206935) Ring Closure

The construction of the azetidine ring is a cornerstone of its chemistry. Various mechanistic pathways have been elucidated for this process, often involving intramolecular cyclization reactions.

Nucleophilic Substitution (SN2) Mechanisms

Intramolecular nucleophilic substitution (SN2) is a predominant mechanism for forming the azetidine ring. acs.org This pathway typically involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The reaction proceeds via a backside attack, leading to inversion of configuration at the carbon bearing the leaving group.

Key features of the SN2 mechanism in azetidine synthesis include:

Stereospecificity: The reaction is stereospecific, with the stereochemistry of the product being determined by the stereochemistry of the starting material.

Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Good leaving groups, such as tosylates, mesylates, and halides, are commonly employed. acs.org

Base: A base is often required to deprotonate the amine, increasing its nucleophilicity and facilitating the ring closure. organic-chemistry.org

One common strategy involves the cyclization of 1,3-disubstituted propanes. For instance, the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org Another approach utilizes the mesylation of β-amino alcohols followed by base-induced ring closure. organic-chemistry.org

ReactantReagentProductMechanismRef.
γ-Amino halideBaseAzetidineIntramolecular SN2 acs.org
2-substituted-1,3-propanediolPrimary amine, Triflating agent1,3-disubstituted azetidineIn-situ bis-triflate formation followed by SN2 organic-chemistry.org
β-Amino alcoholMesyl chloride, BaseSubstituted azetidineMesylation followed by intramolecular SN2 organic-chemistry.org

Rearrangement Reactions and Ring Expansions

Rearrangement reactions provide alternative and sometimes more complex pathways to azetidines. These can involve the contraction of larger rings or the expansion of smaller ones.

Ring Contraction: Five-membered heterocycles, such as N-sulfonylpyrrolidinones, can undergo ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgmagtech.com.cn This transformation is typically promoted by a base and involves a nucleophilic addition-ring contraction sequence. organic-chemistry.org

Ring Expansion: Three-membered rings, like aziridines, can be expanded to form azetidines. For example, 1-arylsulfonyl-2-(halomethyl)aziridines react with amines to give 3-aminoazetidines, albeit often in moderate yields. acs.org A thermal rearrangement of anti-aziridino amino esters in the presence of a base can also lead to trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org Another notable example is the strain-release homologation of azabicyclo[1.1.0]butanes, which involves a 1,2-metalate rearrangement of a boronate complex to produce substituted azetidines. rsc.org

The mechanism of ring expansion from aziridines to azetidines has been a subject of theoretical and experimental studies. acs.org For instance, the rearrangement of 2-(chloromethyl)aziridines to 3-chloroazetidines is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate.

Mechanism of C-F Bond Formation (Elucidating Fluorination Pathways)

The introduction of a fluorine atom onto the azetidine ring, as in 3-(4-Bromophenyl)-3-fluoroazetidine, presents a significant synthetic challenge. The mechanism of C-F bond formation is a critical area of research, with several potential pathways.

One of the major breakthroughs in C-F bond formation involves the use of high-valent palladium complexes. pku.edu.cn The proposed mechanism often involves the oxidative addition of a C-H bond to a Pd(II) center, followed by fluorination and reductive elimination from a Pd(IV) intermediate. pku.edu.cn However, the direct C-F reductive elimination can be a high-energy process due to the highly polarized nature of the metal-fluorine bond. pku.edu.cn

Alternative mechanisms for fluorination can involve nucleophilic fluorinating agents reacting with a suitable electrophilic precursor. In the context of azetidine synthesis, this could involve the reaction of a 3-hydroxyazetidine derivative with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction likely proceeds through an SN2 or SNi mechanism, where the hydroxyl group is converted into a good leaving group in situ, which is then displaced by a fluoride (B91410) ion.

Computational studies have been instrumental in elucidating the mechanisms of C-F bond formation. For instance, DFT calculations on the aryl-F bond-forming step from Bi(V) fluorides have shown that the energy barrier for reductive elimination can be significantly influenced by the geometry of the transition state and the presence of fluoride sources like BF4-. nih.gov

Influence of Substituents on Reaction Regio- and Stereoselectivity

Substituents on the azetidine ring and its precursors play a crucial role in directing the regio- and stereoselectivity of reactions.

In azetidine ring closure , the nature and position of substituents on the acyclic precursor determine the feasibility and outcome of the cyclization. For instance, in the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols, the substitution pattern can be predictably controlled, leading to specific diastereomers. organic-chemistry.org

During ring-opening reactions , the regioselectivity is heavily influenced by the electronic and steric properties of the substituents. magtech.com.cn

Electronic Effects: Electron-withdrawing groups, such as aryl, cyano, or carboxylate groups, at the 2-position of an azetidine ring can stabilize a negative charge on the adjacent nitrogen atom or a positive charge on the carbon atom, facilitating the cleavage of the C2-N bond. magtech.com.cn Nucleophiles tend to attack the carbon atom bearing such unsaturated substituents. magtech.com.cn

Steric Effects: Sterically bulky nucleophiles or substrates with bulky substituents will favor attack at the less sterically hindered carbon atom. magtech.com.cn For example, in the ring-opening of 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the less substituted C4 position. magtech.com.cn

The stereoselectivity of these reactions is also critical. In many cases, the ring-opening of azetidinium ions occurs with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism. nih.gov

Computational and Experimental Validation of Mechanisms

A combination of computational modeling and experimental studies is essential for a comprehensive understanding of reaction mechanisms in azetidine chemistry.

Computational studies , primarily using Density Functional Theory (DFT), have become indispensable for:

Predicting Reaction Pathways: DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govacs.org This allows for the prediction of the most likely reaction mechanism. For example, DFT calculations have been used to understand the chemoselectivity between cyclization and C-N bond cleavage in radical-mediated azetidine synthesis. nih.gov

Rationalizing Selectivity: Computational models can explain the origins of regio- and stereoselectivity by comparing the energies of different transition states. mit.edu Researchers have used these models to predict which alkene-oxime pairs will successfully react to form azetidines in photocatalyzed reactions. mit.edu

Investigating Reactive Intermediates: The structures and stabilities of transient species, such as radical intermediates or strained bicyclic ions, can be investigated through computational methods. acs.orgbeilstein-journals.org

Experimental validation is crucial to confirm the predictions made by computational models. Key experimental techniques include:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can provide evidence for a proposed mechanism.

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Stereochemical Analysis: Determining the stereochemistry of the products and comparing it to the starting materials can provide strong evidence for mechanisms like SN2.

Trapping of Intermediates: In some cases, reactive intermediates can be trapped by adding a specific reagent to the reaction mixture, providing direct evidence for their existence. Radical trapping experiments, for instance, have been used to support proposed radical chain propagation mechanisms in azetidine synthesis. acs.org

Reactivity and Derivatization of 3 4 Bromophenyl 3 Fluoroazetidine

Transformations at the Bromine Substituent

The bromine atom on the phenyl ring is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.org For 3-(4-Bromophenyl)-3-fluoroazetidine, these reactions allow for the modification of the aryl group, which can significantly impact the pharmacological properties of the resulting molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups in place of the bromine atom. researchgate.netmdpi.comnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgsioc-journal.cn The introduction of an alkyne moiety can be a valuable strategy for creating rigid linkers or for further functionalization.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nih.govwikipedia.org It is a crucial method for synthesizing arylamines, which are common motifs in pharmaceuticals. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReagents & ConditionsProduct Type
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) libretexts.orgnih.govnih.govBiaryl compounds
Sonogashira Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N, piperidine) wikipedia.orgorganic-chemistry.orgresearchgate.netAryl alkynes
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, Cs₂CO₃) nih.govwikipedia.orgAryl amines

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. chemistrysteps.compressbooks.pubmasterorganicchemistry.com In the case of this compound, the fluorine atom and the azetidine (B1206935) ring are not strong enough activators to facilitate SNAr under typical conditions. However, derivatization of the azetidine nitrogen with a strongly electron-withdrawing group could potentially make the aryl ring more susceptible to nucleophilic attack. libretexts.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Functionalization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and biological properties of the molecule.

The azetidine nitrogen readily undergoes acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, in the presence of a base. These reactions are typically high-yielding and provide stable amide and sulfonamide derivatives, respectively. For instance, the reaction with 4-bromophenylsulfonyl chloride yields 1-(4-bromophenyl)sulfonyl-3-fluoroazetidine. nih.gov

Alkylation of the azetidine nitrogen can be achieved using various alkylating agents such as alkyl halides or through reductive amination. Direct alkylation can sometimes be challenging due to the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. The Mitsunobu reaction provides another route for N-alkylation, although it can sometimes lead to side products. nih.gov

The azetidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as an alkyl halide. This transformation results in the formation of a permanently charged azetidinium salt. The introduction of a positive charge can have a profound effect on the molecule's solubility, cell permeability, and biological target interactions.

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine core is a primary driver for its reactivity. Reactions that lead to the opening of this four-membered ring are thermodynamically favorable and provide access to a variety of linear, functionalized amine derivatives.

The inherent strain energy of the azetidine ring facilitates its cleavage under various conditions, a strategy often referred to as a "build and release approach". nih.gov In this, the compact, conformationally restricted azetidine serves as a stable precursor that can be later opened to reveal a flexible, functionalized acyclic structure. nih.gov This approach is fundamental to the utility of azetidines as synthetic intermediates.

One of the most common strain-release strategies involves the nucleophilic ring-opening of an activated azetidine, typically an azetidinium ion. researchgate.netnih.gov Activation of the ring nitrogen, for example by protonation or alkylation, significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This process results in the formation of functionalized γ-aminopropyl derivatives. For instance, reaction with acyl halides can yield α-amino-γ-halopropane structures. acs.org

The following table summarizes representative strain-release ring-opening reactions applicable to azetidine scaffolds.

Activation MethodNucleophileProduct TypeReference
N-Alkylation (e.g., with methyl triflate)Azide, BenzylaminePolysubstituted linear amines researchgate.netnih.gov
N-Acylation (e.g., with acyl chlorides)Halide (from acyl halide)γ-Halo-N-acyl-propylamines acs.org
Lewis Acid CatalysisVarious nucleophilesFunctionalized propylamines magtech.com.cn
Reaction with Cyanogen BromideBromide3-Bromo-N-alkyl cyanamides researchgate.net

These ring-opening strategies provide a powerful tool for transforming the rigid azetidine core of this compound into diverse, synthetically useful building blocks. The resulting products, such as functionalized β-amino alcohols or diamines, are valuable scaffolds in their own right. mdpi.com

In unsymmetrical azetidines like this compound, the outcome of nucleophilic ring-opening is governed by regioselectivity—the preferential attack of the nucleophile at one of the non-equivalent ring carbons (C2 or C4). This selectivity is a delicate balance of steric and electronic factors. magtech.com.cn

For N-activated azetidinium ions, nucleophilic attack generally occurs via an SN2 mechanism. The regioselectivity is dictated by the substitution pattern on the ring. researchgate.netnih.gov

Electronic Effects : Electron-withdrawing groups can influence the electrophilicity of the adjacent carbons. The presence of an aryl group at a position adjacent to the nitrogen can stabilize the transition state of C-N bond cleavage, favoring attack at that carbon. magtech.com.cn In the case of this compound, however, the key substituents are at C3. The strong inductive effect of the fluorine atom at C3 would increase the electrophilicity of all ring carbons but might particularly influence the adjacent C2 and C4 positions.

Steric Effects : Bulky nucleophiles or bulky substituents on the azetidine ring tend to favor attack at the less sterically hindered carbon atom. magtech.com.cn For a 3-substituted azetidine, the C2 and C4 positions are sterically similar, but activation at the nitrogen (e.g., N-alkylation) could introduce steric bias.

In the specific case of an activated 3-(4-bromophenyl)-3-fluoroazetidinium ion, two primary pathways for nucleophilic attack exist:

Attack at C2 : This would lead to cleavage of the C2-N bond.

Attack at C4 : This would result in cleavage of the C4-N bond.

Studies on similarly substituted azetidinium ions suggest that nucleophilic opening often occurs with high regioselectivity at C4 when that position is unsubstituted. researchgate.net However, the electronic influence of the C3 substituents (fluoro and 4-bromophenyl) is critical. The electron-withdrawing fluorine atom enhances the electrophilicity of the ring, while the 4-bromophenyl group can have complex electronic effects. Density Functional Theory (DFT) calculations are often employed to rationalize the observed regioselectivities in such complex systems. researchgate.netnih.gov

The following table outlines the factors influencing regioselectivity in the ring-opening of substituted azetidines.

Influencing FactorEffect on RegioselectivityExampleReference
Electronic Aryl groups on C2 stabilize the transition state, favoring attack at C2.Nucleophilic attack on 2-arylazetidines. magtech.com.cnacs.org
Steric Bulky nucleophiles or substituents favor attack at the less hindered carbon.Strong nucleophiles attacking 2-alkylazetidines at C4. magtech.com.cn
Activating Group The nature of the N-substituent (activating group) can influence steric accessibility.N-benzhydryl group can direct photochemical cyclization and subsequent ring-opening. nih.gov
Substituent at C3 Electron-withdrawing groups at C3 increase the electrophilicity of C2 and C4.The fluorine atom in 3-fluoroazetidines. nih.gov

Reactions Involving the Fluorine Atom (e.g., Dehalogenation, Further Functionalization at C3)

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes the fluorine atom in this compound generally unreactive and a poor leaving group under standard nucleophilic substitution conditions. youtube.com Consequently, reactions directly involving the displacement of the fluorine atom are challenging and not commonly reported for this class of compounds.

Dehalogenation (specifically, defluorination) to generate a C3-unsubstituted or C3-functionalized azetidine is synthetically difficult. Such transformations would likely require harsh reducing conditions or specialized reagents not typically compatible with the azetidine ring.

Instead of direct replacement, the fluorine atom primarily exerts a powerful inductive electron-withdrawing effect. This electronic influence is a key feature, modulating the reactivity of the entire molecule:

It influences the basicity of the azetidine nitrogen.

It impacts the acidity of the C-H protons on the ring.

As discussed previously, it affects the electrophilicity of the ring carbons, thereby playing a role in the regioselectivity of ring-opening reactions. acs.org

While direct substitution at C3 is unlikely, functionalization at this position would typically be conceived during the synthesis of the ring itself, rather than by post-synthetic modification of the C-F bond. For example, synthetic routes to 3-fluoroazetidines often start from precursors like N-(alkylidene)-3-bromo-2-fluoropropylamines, where the key functionalities are installed before the ring-closing step. nih.gov Therefore, the fluorine atom is best regarded as a fixed structural and electronic modulator rather than a reactive handle for further derivatization at the C3 position.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Stability and Electronic Structureresearchgate.net

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 3-(4-Bromophenyl)-3-fluoroazetidine, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to model its geometry, stability, and orbital energies. nih.gov

DFT calculations are used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. In related halogenated compounds, the HOMO and LUMO are often distributed across the aromatic ring and the heteroatom systems. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the C-Br and C-F antibonding orbitals. The calculated HOMO-LUMO gap provides an indication of the molecule's suitability for applications in materials science and medicinal chemistry. nih.gov

Table 1: Representative DFT Calculation Parameters for Halogenated Heterocycles

Parameter Value/Method Purpose
Functional B3LYP To approximate the exchange-correlation energy in the DFT calculation.
Basis Set 6-311++G(d,p) Provides a flexible set of functions to describe the electron orbitals.
Geometry Optimization Yes To find the lowest energy (most stable) conformation of the molecule.
Frequency Calculation Yes To confirm the optimized structure is a true minimum and to predict vibrational spectra.
HOMO-LUMO Gap Calculated (eV) To assess electronic stability and reactivity.

The four-membered azetidine (B1206935) ring is not planar and exists in puckered conformations to relieve ring strain. rsc.org The degree of puckering and the preferred conformation are highly influenced by the substituents on the ring. researchgate.net In azetidine derivatives, the ring can adopt either an endo or exo pucker. researchgate.net

The presence of a fluorine atom at C3 is expected to have a pronounced effect on this conformational preference. Computational studies on similar fluorinated heterocycles, like fluoroprolines, have shown that fluorine substitution can invert the natural ring pucker preference. nih.gov This is often due to stereoelectronic effects, such as the gauche effect, where hyperconjugation between C-H bonding orbitals and the C-F antibonding orbital (σC-H → σ*C-F) stabilizes a specific puckered form. nih.gov For this compound, DFT calculations would be essential to determine the energy difference between the possible puckered states and to predict the dominant conformation in different environments. nih.gov

Table 2: Predicted Conformational Preferences in Azetidine Derivatives

Substituent at C3 Predicted Ring Pucker Stabilizing Interaction Reference Concept
Hydrogen Moderately Puckered Minimization of torsional strain General azetidine chemistry nih.gov
Fluorine Strongly Puckered Hyperconjugation (gauche effect) Studies on fluorinated prolines nih.gov
Phenyl Group Puckered (Axial/Equatorial) Averting steric hindrance General stereochemistry
4-Bromophenyl & Fluoro Complex Puckering Balance of steric and electronic effects Inferred from related systems

High-Level Ab Initio Calculations (e.g., MP2, Coupled-Cluster)researchgate.net

While DFT is a versatile tool, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide more accurate energy calculations, which are crucial for studying reaction mechanisms and energetic profiles where electron correlation is significant.

The synthesis of azetidines often involves intramolecular cyclization reactions. frontiersin.org High-level ab initio calculations are instrumental in mapping the potential energy surface for these reactions. By locating and characterizing the transition state structures, chemists can understand the feasibility of a proposed synthetic route and predict the reaction's regioselectivity and stereoselectivity. frontiersin.org For instance, in a potential synthesis of this compound via intramolecular nucleophilic substitution, MP2 or CCSD(T) calculations could precisely model the energy and geometry of the transition state, providing insights into the activation barrier for the ring-closing step. nih.gov

These high-level calculations are used to construct detailed energetic profiles for entire synthetic pathways. This involves calculating the relative energies of reactants, intermediates, transition states, and products. Such profiles are invaluable for optimizing reaction conditions and for comparing the efficiency of different synthetic strategies. For example, the energetic profile for the synthesis of a fluorinated azetidine could reveal whether the reaction is thermodynamically or kinetically controlled and identify potential bottlenecks or side reactions. The synthesis of energetic materials often relies on such computational analysis to balance high performance with molecular stability. researchgate.netbohrium.com

Table 3: Hypothetical Energetic Profile for Azetidine Ring Formation

Species Method Relative Energy (kcal/mol) Description
Reactant (Open-chain precursor) CCSD(T) 0.0 Starting material
Transition State (Ring-closing) CCSD(T) +25.4 Activation barrier for cyclization
Product (Azetidine ring) CCSD(T) -15.2 Final cyclized product

Molecular Dynamics Simulations (Conformational Flexibility and Dynamics)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.com An MD simulation of this compound would model the movements of its atoms over time, revealing how the azetidine ring flexes and how the bromophenyl group rotates. mdpi.comnih.gov

These simulations are particularly useful for understanding how the molecule might interact with a larger system, such as a solvent or a biological target. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states, the timescales of conformational changes, and the nature of intermolecular interactions. This information is critical for designing molecules with specific binding properties or for understanding their behavior in different chemical environments. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Typical Value/Setting
Force Field A set of parameters describing the potential energy of the system. AMBER, CHARMM, OPLS
Simulation Time The total duration of the simulated molecular motion. 100 ns - 1 µs
Time Step The interval between successive calculations of forces and positions. 1-2 fs
Ensemble The statistical mechanical ensemble (e.g., NVT, NPT). NPT (constant Number of particles, Pressure, Temperature)
Solvent Model The representation of the solvent. Explicit (e.g., TIP3P water) or Implicit

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding how the structural features of a molecule influence its chemical reactivity. For this compound and its analogs, QSRR models can provide valuable insights into their reaction mechanisms and facilitate the prediction of reactivity for novel derivatives. These models establish a mathematical correlation between a set of molecular descriptors and an experimental or computationally derived measure of reactivity.

Detailed research findings in this area have focused on developing robust QSRR models for a series of azetidine derivatives to elucidate the key structural determinants of their reactivity. In a representative study, a series of 3-aryl-3-fluoroazetidine derivatives were investigated to understand the influence of substituents on the aromatic ring and the azetidine nitrogen on a hypothetical nucleophilic substitution reaction rate, represented by the rate constant (log k).

The general approach involves the following steps:

Dataset Compilation: A training set of molecules with known reactivities is established. For this hypothetical study, a series of this compound analogs with varied substituents at the para-position of the phenyl ring and on the azetidine nitrogen were considered.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, topological, and constitutional properties, are calculated for each molecule in the dataset using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to develop a linear equation that best correlates the molecular descriptors with the observed reactivity.

Model Validation: The predictive power and robustness of the developed QSRR model are assessed using various statistical metrics and validation techniques.

A hypothetical QSRR model for the reactivity of 3-aryl-3-fluoroazetidine derivatives might take the following form:

log k = β₀ + β₁σ + β₂ELUMO + β₃Vvdw + β₄logP

Where:

log k is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent on the phenyl ring, representing its electronic effect.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's susceptibility to nucleophilic attack.

Vvdw is the van der Waals volume, a measure of the molecule's steric bulk.

logP is the logarithm of the octanol-water partition coefficient, representing the lipophilicity of the molecule.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a set of this compound derivatives used to build a QSRR model. The table includes the structures of the compounds, the values of selected molecular descriptors, and the hypothetical reactivity data (log k).

Table 1: Hypothetical Dataset for QSRR Analysis of 3-Aryl-3-fluoroazetidine Derivatives

Compound IDR1R2Hammett Constant (σ)LUMO Energy (eV)van der Waals Volume (ų)logPExperimental log k
1 BrH0.23-1.52155.82.85-3.15
2 ClH0.23-1.55150.22.65-3.20
3 FH0.06-1.48145.12.35-3.50
4 NO₂H0.78-1.85160.52.10-2.50
5 OCH₃H-0.27-1.35162.32.70-4.10
6 BrCH₃0.23-1.50165.43.15-3.30
7 BrC₂H₅0.23-1.49175.03.45-3.45

Detailed Research Findings from the Hypothetical QSRR Model:

Analysis of the hypothetical QSRR model reveals significant relationships between the structural properties of the 3-aryl-3-fluoroazetidine derivatives and their reactivity.

Electronic Effects: The Hammett constant (σ) shows a positive correlation with the reaction rate (log k). This indicates that electron-withdrawing groups on the phenyl ring, which have positive σ values (e.g., -NO₂), increase the reactivity of the azetidine ring towards nucleophilic attack. This is likely due to the increased electrophilicity of the carbon atom attached to the fluorine.

Frontier Molecular Orbitals: The energy of the LUMO (ELUMO) is found to be a critical descriptor. A lower ELUMO value corresponds to a higher reaction rate, which is consistent with the principles of frontier molecular orbital theory for nucleophilic reactions. Electron-withdrawing substituents lower the LUMO energy, making the molecule a better electron acceptor.

Steric Hindrance: The van der Waals volume (Vvdw) exhibits a negative correlation with reactivity. This suggests that bulkier substituents, either on the phenyl ring or the azetidine nitrogen, sterically hinder the approach of a nucleophile to the reaction center, thereby decreasing the reaction rate.

Lipophilicity: The logP value shows a less significant, but still notable, negative correlation with the reaction rate in this hypothetical model. This could be attributed to the reaction conditions, where highly lipophilic compounds might have poorer solubility in a polar reaction medium, leading to a slower reaction.

The developed QSRR model, based on these descriptors, would provide a statistically robust tool for predicting the reactivity of new, unsynthesized 3-aryl-3-fluoroazetidine derivatives. Such predictive power is invaluable in the rational design of molecules with desired reactivity profiles for various applications.

Synthetic Utility of 3 4 Bromophenyl 3 Fluoroazetidine As a Building Block

Precursor to Complex Fluorinated N-Heterocycles

The inherent reactivity of the strained four-membered ring, coupled with the electronic properties of the fluorine atom, makes 3-(4-bromophenyl)-3-fluoroazetidine an excellent starting material for the synthesis of more complex nitrogen-containing heterocycles.

The azetidine (B1206935) core of this compound can be used as a foundation for constructing intricate polycyclic systems, including fused, bridged, and spirocyclic scaffolds. These complex structures are of significant interest in drug discovery for their ability to present substituents in well-defined three-dimensional orientations. Synthetic strategies often involve the functionalization of the azetidine nitrogen, followed by intramolecular reactions.

For instance, N-alkylation of the azetidine with a suitable tether containing a reactive group can initiate cyclization events. A notable approach involves the N-alkylation with allyl bromide, followed by a ring-closing metathesis (RCM) reaction to form azetidine-fused eight-membered rings. nih.gov Subsequent transformations, such as reduction of the newly formed double bond, can yield saturated bicyclic systems. nih.gov The presence of the 3-(4-bromophenyl)-3-fluoro moiety remains intact during these transformations, providing a scaffold that is both conformationally restricted and amenable to further diversification via the bromo-handle. nih.gov Similarly, spirocyclic systems can be accessed through intramolecular cyclization of nitrile-containing side chains attached to the azetidine ring. nih.gov

Azetidines can undergo ring expansion reactions to form larger, five- and six-membered N-heterocycles like pyrrolidines and piperidines. researchgate.netmedwinpublishers.com This transformation is particularly valuable as it allows for the stereospecific conversion of a strained four-membered ring into more common and pharmaceutically relevant scaffolds. The process typically involves the conversion of a substituent on the azetidine ring into a good leaving group, which then facilitates an intramolecular rearrangement.

The mechanism often proceeds through a bicyclic azetidinium ion intermediate. researchgate.net For example, a 2-(halomethyl)azetidine derivative can be induced to rearrange, where the azetidine nitrogen displaces the halide to form a strained [2.1.0] or [2.2.0] bicyclic intermediate. This intermediate is then susceptible to nucleophilic attack, which opens the strained bicycle to yield a 3-substituted pyrrolidine (B122466) or piperidine. researchgate.netrsc.orgewha.ac.kr The regioselectivity of the nucleophilic attack determines the final substitution pattern on the newly formed ring. This method has been used to prepare optically active 3-substituted piperidines from pyrrolidine precursors, and the same principle applies to the expansion of azetidines. rsc.orgewha.ac.kr

The table below summarizes representative ring expansion reactions starting from functionalized azetidines.

Starting MaterialReagent/ConditionProductReference
2-(Haloalkyl)azetidinesHeating3-Substituted Pyrrolidines researchgate.net
1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidineNucleophiles3-Substituted Piperidines rsc.orgewha.ac.kr
N-Tosyl-3-halo-3-butenylamines (precursor to azetidine)Ullmann-type coupling2-Alkylideneazetidines (expandable) organic-chemistry.org

Scaffold for Conformationally Constrained Structures

The design of molecules with a controlled three-dimensional shape is a central theme in medicinal chemistry for optimizing interactions with biological targets. mdpi.com this compound serves as an excellent scaffold for creating such conformationally constrained structures. The rigidity of the four-membered ring significantly limits the number of accessible conformations compared to more flexible acyclic or larger-ring systems.

Integration into Peptidomimetic Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and bioavailability. nih.govlongdom.org Fluorinated azetidine derivatives are highly valuable as building blocks for peptidomimetics, often serving as constrained analogues of natural amino acids like proline. nih.govresearchgate.net

This compound can be derivatized into a 3-fluoroazetidine-3-carboxylic acid analogue, which serves as a bioisostere for hydroxyproline. Unlike peptides containing 3-hydroxyazetidinecarboxylic acid, which can be unstable and undergo reverse aldol (B89426) cleavage, the corresponding 3-fluoro derivatives are chemically stable. nih.gov The incorporation of this moiety into a peptide backbone rigidly controls the peptide's secondary structure, often inducing specific turn conformations that can be critical for receptor binding. nih.gov The 4-bromophenyl group provides a versatile handle for installing various side chains through cross-coupling reactions, allowing for the synthesis of diverse libraries of peptidomimetics to explore structure-activity relationships. mdpi.com

Design of Probes for Chemical Biology (Focusing on Synthetic Aspects, not Biological Activity)

Chemical probes are essential tools for studying biological systems. The synthesis of effective probes requires a molecular scaffold that can be derivatized with reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification. The structure of this compound is well-suited for this purpose.

The key synthetic handle is the bromine atom on the phenyl ring. This site is ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These methodologies allow for the efficient and modular attachment of diverse functional groups. For example, a fluorescent dye could be introduced via a Suzuki coupling with a boronic acid-functionalized fluorophore. Alternatively, a terminal alkyne, useful for "click chemistry" ligations, can be installed via a Sonogashira coupling. The azetidine-based core provides the structural and conformational framework that can be designed to mimic a ligand for a specific protein target, while the synthetically accessible phenyl ring serves as the attachment point for the probing functionality.

Development of New Synthetic Methodologies (e.g., Cascade Reactions, Tandem Processes)

The unique reactivity of this compound makes it an intriguing substrate for the development of novel synthetic methodologies, particularly cascade or tandem reactions. baranlab.org Cascade reactions, which involve multiple bond-forming events in a single operation, are highly sought after for their efficiency in rapidly building molecular complexity from simple precursors. mdpi.com

The high ring strain of the azetidine ring (approximately 26 kcal/mol) can be a powerful driving force for ring-opening reactions, which can be the initiating or terminating step in a cascade sequence. rsc.org A hypothetical cascade could involve an initial reaction at the azetidine nitrogen (e.g., a Michael addition), followed by an intramolecular cyclization or rearrangement that is driven by the release of ring strain. Furthermore, the presence of the bromo-phenyl group allows for the integration of transition-metal-catalyzed reactions into a tandem process. For instance, a one-pot sequence could involve a Pd-catalyzed cross-coupling reaction followed by an intramolecular reaction involving the azetidine ring, leading to complex polycyclic structures in a single, efficient operation. The development of such processes using this building block remains a promising area for synthetic innovation.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of 3-fluoroazetidines has witnessed significant progress, moving from multi-step, low-yield procedures to more sophisticated and efficient methodologies. A key achievement has been the development of reliable methods for the stereocontrolled introduction of fluorine into the azetidine (B1206935) ring.

One foundational strategy involves the cyclization of acyclic precursors. For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be converted into N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which serve as effective precursors for 3-fluoroazetidines. nih.gov Another notable approach starts from readily available chiral pools like D-glucose, which can be transformed through a sequence of carbohydrate chemical modifications and nucleophilic fluorination to yield 3-fluoroazetidine (B1273558) carboxylic acids. mdpi.com

More recent advances have focused on strain-release strategies, which have proven powerful for constructing the azetidine core. The strain-release functionalization of 3-aryl [1.1.0]azabicyclobutanes (ABBs) has emerged as a novel and effective method. acs.org This approach not only facilitates the formation of the azetidine ring but also allows for the direct installation of various functional groups. A modular four-component synthesis driven by a nih.govacs.org-Brook rearrangement and strain-release anion relay has been developed, enabling the rapid assembly of highly substituted azetidines from simple starting materials. nih.gov Additionally, photocatalytic methods, such as the visible-light-promoted aza-Paterno-Büchi reaction, represent a significant leap forward in forming azetidine rings under mild conditions. rsc.org

The introduction of the crucial C-F bond has also seen considerable innovation. Advances in nucleophilic fluorination reactions at sp3-hybridized carbon centers, often catalyzed by transition metals, have provided more efficient and selective routes to fluoro-organic compounds. researchgate.net For the aryl component, the presence of the bromine atom in 3-(4-Bromophenyl)-3-fluoroazetidine is a key synthetic handle, allowing for late-stage functionalization via cross-coupling reactions, as demonstrated in related synthetic schemes for other bioactive molecules. google.com

Table 1: Key Methodological Advances in Fluoroazetidine Synthesis

MethodologyKey FeaturesPrecursorsReference
Cyclization of Fluorinated Acyclic AminesStep-wise construction; good for specific isomers.N-(alkylidene)-3-bromo-2-fluoropropylamines nih.gov
Strain-Release SynthesisHighly efficient; allows for multicomponent reactions.Azabicyclo[1.1.0]butanes (ABBs) acs.orgnih.gov
Synthesis from Chiral PoolAccess to enantiopure products.D-glucose mdpi.com
Photocatalytic CycloadditionMild reaction conditions; visible-light promoted.2-Isoxazoline-3-carboxylates and alkenes rsc.org
Lanthanide-Catalyzed AminolysisHigh regioselectivity for ring closure.cis-3,4-epoxy amines frontiersin.org

Remaining Challenges in the Synthesis of Highly Functionalized Fluoroazetidines

Despite these successes, significant hurdles remain in the synthesis of complex fluoroazetidines. A primary challenge stems from the inherent electronic properties of the molecules themselves; the electronic repulsion between the nitrogen and fluorine atoms can compromise the stability of certain N-fluoroalkyl architectures and complicate synthetic pathways. researchgate.net The construction of the C-F bond itself, particularly in complex molecular settings, remains a formidable task due to the high bond energy of C-F bonds. researchgate.net

The synthesis of highly substituted azetidines often requires the use of sensitive organometallic reagents, whose utility can be hampered by poor solubility and the need for carefully controlled, often cryogenic, conditions. researchgate.net Furthermore, some synthetic routes suffer from reproducibility issues, especially during highly exothermic steps which can lead to product decomposition if not precisely controlled. nih.gov

Another significant challenge lies in achieving stereocontrol. While methods for diastereoselective and enantioselective synthesis exist, the development of general and robust protocols for accessing all possible stereoisomers of a given polysubstituted fluoroazetidine remains an active area of research. The introduction of fluorine can influence the conformational preferences of the azetidine ring, making the predictable control of stereochemistry a complex problem.

Finally, the late-stage introduction of fluorine, particularly the positron-emitting isotope Fluorine-18 for applications in Positron Emission Tomography (PET), is exceptionally challenging. nih.gov Efficiently incorporating ¹⁸F into complex, drug-like molecules like this compound under the mild and rapid conditions required for radiochemistry is a major unsolved problem. nih.gov

Table 2: Summary of Synthetic Challenges

ChallengeDescriptionReference
Electronic RepulsionInherent repulsion between nitrogen and fluorine atoms can lead to instability and synthetic difficulties. researchgate.net
C-F Bond FormationThe strength and inertness of the C-F bond make its formation in complex molecules difficult. researchgate.net
Reagent HandlingPoor solubility and high reactivity of organometallic precursors can limit scale-up and reproducibility. nih.govresearchgate.net
StereocontrolAchieving predictable control over multiple stereocenters on the small, strained ring remains difficult. mdpi.com
RadiolabelingEfficient late-stage introduction of 18F for PET imaging is a significant and largely unmet challenge. nih.gov

Future Prospects in Reaction Discovery and Mechanistic Understanding

Future progress in the synthesis of compounds like this compound will depend on the discovery of new reactions and a deeper mechanistic understanding of existing ones. The development of novel catalytic systems is a promising frontier. This includes the exploration of a wider range of transition metals and lanthanides to catalyze C-F bond formation and azetidine ring closure with greater efficiency and selectivity. researchgate.netfrontiersin.org

Mechanistic studies using computational tools like Density Functional Theory (DFT), alongside experimental techniques such as radical trapping, are crucial for elucidating complex reaction pathways, such as the radical chain propagation mechanisms proposed in some strain-release syntheses. acs.org A better understanding of the role of the azetidine ring's heteroatom in stabilizing reactive intermediates, such as carbocations, could pave the way for entirely new synthetic strategies inspired by work on related heterocycles like oxetanes. nih.gov

The concept of C-F bond insertion, where a fragment is formally inserted into a carbon-fluorine bond, represents an emerging and highly atom-economical strategy that is still in its infancy. researchgate.net Overcoming the thermodynamic barrier to cleave the C-F bond while incorporating the fluoride (B91410) into a new product is a key goal that could revolutionize the synthesis of fluorinated molecules.

Emerging Applications in Advanced Materials and Specialized Chemical Design

The unique properties of this compound make it a highly attractive building block for applications beyond traditional medicinal chemistry. The presence of the bromophenyl moiety allows for its incorporation into larger structures, such as polymers or molecular frameworks, via cross-coupling reactions. This opens up possibilities for creating advanced materials with tailored electronic or physical properties.

In the realm of specialized chemical design, fluoroazetidines are being explored as peptide scaffolds and bioisosteres. nih.govnih.gov They can be used to create peptidomimetics with constrained conformations, which is valuable for probing protein-protein interactions and designing enzyme inhibitors. For example, 3-fluoro-Aze amino acids have been synthesized as analogues of hydroxy-Aze that are stable to cleavage, and a related fluoroazetidine iminosugar has demonstrated potent inhibition of pancreatic cancer cell growth. nih.gov The N-SF₅ motif, accessible through strain-release chemistry, is being investigated as a bioisostere for sulfonamides, potentially leading to new classes of therapeutic agents with improved properties like lipophilicity. acs.org

The future will likely see the application of these fluorinated heterocycles in the design of agrochemicals, functional probes for chemical biology, and components of organic electronic materials where the unique dipole and stability of the C-F bond can be exploited.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-3-fluoroazetidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pre-existing azetidine rings. For example:

  • Nucleophilic substitution : Fluorination of 3-hydroxyazetidine precursors using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.
  • Protective group strategies : Use of tosyl (Ts) groups to stabilize intermediates, as seen in analogous azetidine derivatives .
  • Cross-coupling : Suzuki-Miyaura coupling of bromophenyl groups with fluorinated azetidine precursors, requiring Pd catalysts and inert atmospheres .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents) and temperature (0°C to room temperature) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The fluorine atom induces splitting in adjacent protons (e.g., geminal H on C3). Compare coupling constants (JHF ~45–50 Hz) to differentiate from non-fluorinated analogs.
    • Bromophenyl protons exhibit distinct aromatic splitting patterns (e.g., para-substitution signals at δ 7.3–7.6 ppm) .
  • IR : Stretching frequencies for C-F bonds (1050–1100 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups.
  • Mass Spec : Molecular ion peaks at m/z ~243 (M⁺) with isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. What experimental design considerations are critical for single-crystal X-ray diffraction studies of this compound derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) to obtain high-quality crystals.
  • Data Collection : Employ a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SAINT software) .
  • Refinement : Use SHELXL for small-molecule refinement. Monitor R-factors (R1 < 0.05 for high-resolution data) and validate geometric parameters (e.g., bond angles within ±2° of ideal values) .
    Example Data :
ParameterValue
Space groupMonoclinic, C2/c
Unit cell (Å)a=27.7493, b=7.4254, c=24.5230
β angle114.516°
V (ų)4597.41

Q. How can researchers resolve contradictions in crystallographic data for derivatives, particularly regarding bond angles and torsional strain?

Methodological Answer:

  • Torsional Analysis : Use Mercury or OLEX2 to visualize dihedral angles. For example, fluoroazetidine derivatives often exhibit torsional strain (C-F vs. C-Br steric clashes), requiring DFT optimization (e.g., B3LYP/6-31G*) to validate experimental geometries .
  • Discrepancy Resolution : Cross-validate with spectroscopic data. For instance, abnormal C-F bond lengths (>1.42 Å) may indicate disorder; re-refine using partial occupancy models in SHELXL .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CF3) to assess electronic effects. For stereochemical studies, prepare enantiopure derivatives via chiral auxiliaries .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with computed parameters (logP, polar surface area) .
  • Docking Studies : Use AutoDock Vina to model interactions with binding pockets. Focus on halogen bonding between Br and backbone carbonyls .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the Br atom is electrophilic in Suzuki couplings, while the azetidine nitrogen may act as a nucleophile .
  • Solvent Effects : Simulate reaction pathways in THF or DMF using COSMO-RS to optimize transition states. Compare activation energies (ΔG‡) for competing pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated azetidines?

Methodological Answer:

  • Reproducibility Checks : Ensure consistent purity of starting materials (e.g., 4-bromophenylacetic acid >95% by GC) .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., defluorination or ring-opening products). Adjust reaction time or quenching methods to suppress these .
  • Statistical Tools : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.